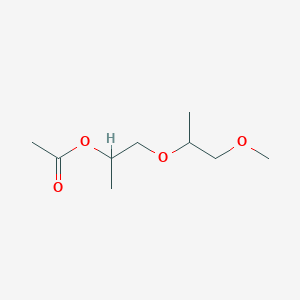

Dipropyleneglycol methyl ether acetate

Übersicht

Beschreibung

Dipropyleneglycol methyl ether acetate, also known as 3-(3-methoxypropoxy)propyl acetate, is a versatile organic solvent extensively employed in various industrial applications. It is a clear, colorless liquid with a mild, fruity odor. This compound is particularly valued for its excellent solvency properties, making it a preferred choice in coatings, inks, and cleaning agents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dipropyleneglycol methyl ether acetate is typically synthesized through the esterification of dipropyleneglycol monomethyl ether with acetic acid. The reaction is catalyzed by a solid acid catalyst and conducted at temperatures ranging from 70 to 150 degrees Celsius. The water generated during the esterification is removed by azeotropic distillation, and the product is purified by distillation to obtain this compound .

Industrial Production Methods

In industrial settings, the continuous production of this compound is achieved using a fixed bed reactor. The process involves the esterification of dipropyleneglycol monomethyl ether with acetic acid in the presence of a solid acid catalyst. The reaction mixture is continuously fed into the reactor, and the product is continuously removed and purified .

Analyse Chemischer Reaktionen

Reaction with Acids

DPGMEA reacts exothermically with strong acids, producing alcohols and carboxylic acids . This reaction is critical in formulations where acidic environments are present.

General Reaction :

-

Hazard Note : Reactions with oxidizing acids (e.g., nitric acid) can be vigorous, requiring controlled conditions .

Reaction with Alkali Metals and Hydrides

DPGMEA generates flammable hydrogen gas when exposed to alkali metals (e.g., sodium) or hydrides :

| Hazard | Mitigation |

|---|---|

| Flammable gas release | Avoid contact with reactive metals |

| Explosive potential | Use inert atmospheres for storage |

Hydrolysis

DPGMEA undergoes hydrolysis in aqueous acidic or basic conditions, yielding dipropylene glycol monomethyl ether and acetic acid :

Acid-Catalyzed Hydrolysis :

Base-Catalyzed Hydrolysis :

Oxidation Reactions

While DPGMEA itself is not highly reactive toward oxidizers, its hydrolysis product (DPGME) can oxidize to form alkoxy propionic acids under strong oxidizing conditions :

Key Consideration : Oxidation of DPGMEA in formulations with peroxides or chlorinated solvents may lead to instability .

Interaction with Polymers and Epoxides

DPGMEA can initiate polymerization of isocyanates and epoxides, posing handling risks :

| System | Interaction |

|---|---|

| Polyurethane precursors | Accelerated curing |

| Epoxy resins | Uncontrolled crosslinking |

Comparative Reactivity with Analogues

DPGMEA’s reactivity differs from other glycol ether esters due to its branched structure and low volatility:

| Compound | Reactivity Profile |

|---|---|

| Propylene glycol methyl ether acetate | Higher volatility, faster hydrolysis |

| Ethylene glycol butyl ether | More reactive toward oxidizers |

| Butyl glycol ether | Lower solvency, higher flammability |

Wissenschaftliche Forschungsanwendungen

Coatings and Inks

Dipropylene glycol methyl ether acetate is primarily used as a solvent in various coatings and inks due to its ability to dissolve both polar and non-polar substances. Its applications include:

- Industrial Coatings : Used in automotive, aerospace, and architectural coatings where durability and finish quality are critical.

- Inks : Effective in gravure and flexographic inks, providing good flow and leveling properties.

Table 1: Coating Applications

| Application Type | Specific Uses |

|---|---|

| Automotive Coatings | OEM finishes, refinish products |

| Aerospace Coatings | Protective coatings for aircraft |

| Architectural Coatings | Interior and exterior paints |

| Industrial Coatings | Machinery and equipment protective coatings |

Cleaning Agents

DPMA serves as a cleaning agent in both industrial and residential settings. Its low toxicity and effectiveness make it suitable for:

- Degreasers : Used to remove oils and greases from surfaces.

- Household Cleaners : Found in glass cleaners, all-purpose cleaners, and disinfectants.

Table 2: Cleaning Applications

| Cleaning Product Type | Specific Uses |

|---|---|

| Industrial Degreasers | Machinery maintenance |

| Household Cleaners | Surface cleaners, disinfectants |

| Paint Removers | Effective in removing paint residues |

Cosmetics and Personal Care

In the cosmetics industry, dipropylene glycol methyl ether acetate is valued for its emollient properties. It enhances the texture of products while providing stability.

Table 3: Cosmetic Applications

| Product Type | Specific Uses |

|---|---|

| Skin Care Products | Moisturizers, creams |

| Hair Care Products | Conditioners, styling products |

| Makeup Products | Foundations, primers |

Agriculture

In agricultural formulations, DPMA acts as a stabilizer for herbicides and pesticides. Its role as a coupling agent improves the efficacy of these products.

Table 4: Agricultural Applications

| Application Type | Specific Uses |

|---|---|

| Herbicides | Stabilizing agent for active ingredients |

| Pesticides | Enhances formulation stability |

Electronics

Dipropylene glycol methyl ether acetate is utilized in the production of liquid crystal displays (LCDs) as a cleaning agent during manufacturing processes.

Table 5: Electronics Applications

| Application Type | Specific Uses |

|---|---|

| LCD Manufacturing | Cleaning agents for display components |

Case Study 1: Automotive Coatings

A study conducted on automotive coatings demonstrated that the incorporation of dipropylene glycol methyl ether acetate significantly improved the drying time and finish quality of the paint. The solvent's slow evaporation rate allowed for better polymer fusing during the drying process, resulting in enhanced durability and gloss.

Case Study 2: Household Cleaners

Research on household cleaners containing dipropylene glycol methyl ether acetate showed a marked improvement in grease removal efficiency compared to traditional solvents. The study highlighted its effectiveness in both spray and wipe applications, making it a preferred choice among manufacturers.

Wirkmechanismus

Dipropyleneglycol methyl ether acetate exerts its effects primarily through its solvency properties. In vivo, it rapidly hydrolyzes to dipropyleneglycol methyl ether, which is responsible for its biological effects. The molecular targets and pathways involved in its action are related to its ability to dissolve various substances, facilitating their interaction and reaction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Propylene glycol methyl ether acetate: This compound is also a glycol ether acetate used in similar applications such as coatings, inks, and cleaners.

Dipropyleneglycol methyl ether: This compound is a less volatile alternative to propylene glycol methyl ether and is used in various industrial and commercial applications.

Uniqueness

Dipropyleneglycol methyl ether acetate is unique due to its excellent solvency properties, which make it highly effective in dissolving both polar and nonpolar substances. Its ability to rapidly hydrolyze to dipropyleneglycol methyl ether in vivo also distinguishes it from other similar compounds .

Biologische Aktivität

Dipropyleneglycol methyl ether acetate (DPGMEA), a solvent commonly used in various industrial applications, has garnered attention for its biological activity and potential health effects. This article provides a comprehensive overview of the biological activity of DPGMEA, including its toxicological profile, metabolic pathways, and relevant case studies.

- Chemical Formula : C₉H₁₈O₄

- Molecular Weight : 174.24 g/mol

- Boiling Point : 190 °C

- Density : 0.948 g/cm³

- Vapor Pressure : 0.37 hPa at 20 °C

Acute Toxicity

DPGMEA exhibits low acute toxicity across various exposure routes:

- Oral LD50 : Ranges from 5180 mg/kg in rats to 7500 mg/kg in dogs.

- Dermal LD50 : Ranges from 9500 to >19000 mg/kg in rabbits.

- Inhalation Studies : No lethality observed at concentrations up to 3000 ppm, with mild reversible narcosis noted .

Repeated Dose Toxicity

In repeated dose inhalation studies, the following NOAELs (No Observed Adverse Effect Levels) were established:

Metabolism and Biotransformation

DPGMEA is rapidly hydrolyzed in vivo to dipropylene glycol monomethyl ether (DPGME) and acetate. Studies indicate that approximately:

- 64% of administered radioactivity is excreted as after oral dosing.

- 24% is excreted in urine , with metabolites including propylene glycol and its conjugates identified .

Inhalation Studies

A significant study conducted on Fischer 344 rats and B6C3F1 mice exposed to varying concentrations of DPGMEA revealed:

- No substantial differences in systemic effects compared to DPGME.

- Histopathological changes in the olfactory mucosa were observed, likely due to acetic acid resulting from hydrolysis within the nasal epithelium .

Endocrine Disruption Assessment

Research assessing the endocrine disruptive potential of DPGMEA found that it exhibited minimal effects on hormone metabolism when tested against various biological assays. The compound was included in a broader analysis of food contact materials, where it was screened for mutagenicity and metabolic disruption effects .

Summary of Biological Activity

The biological activity of DPGMEA can be summarized as follows:

| Aspect | Findings |

|---|---|

| Acute Toxicity | Low toxicity; LD50 values indicate safety at high doses |

| Repeated Dose Toxicity | NOAELs established at >200 ppm for both rats and rabbits |

| Metabolism | Rapid hydrolysis to DPGME; primary metabolites include propylene glycol |

| Histopathological Effects | Changes in nasal mucosa at high exposure levels |

| Endocrine Disruption Potential | Minimal effects observed; further research needed |

Eigenschaften

IUPAC Name |

1-(1-methoxypropan-2-yloxy)propan-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O4/c1-7(5-11-4)12-6-8(2)13-9(3)10/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAVARTIQQDZFNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)OCC(C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858784 | |

| Record name | 1-[(1-Methoxypropan-2-yl)oxy]propan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Propanol, 1(or 2)-(2-methoxymethylethoxy)-, acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

212484-39-4, 88917-22-0 | |

| Record name | 2-Propanol, 1-(2-methoxy-1-methylethoxy)-, 2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=212484-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PPG-2 methyl ether acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088917220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanol, 1(or 2)-(2-methoxymethylethoxy)-, acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | A mixture of RR and RS isomers of: (2-(2-methoxy-1-methyl)ethoxy)-1-methylethyl acetate; (2-(2-methoxy-2-methyl)ethoxy)-1-methylethyl acetate; (2-(2-methoxy-2-methyl)ethoxy)-2-methylethyl acetate; (2-(2-methoxy-1-methyl)ethoxy)-2-methylethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propanol, 1(or 2)-(2-methoxymethylethoxy)-, acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PPG-2 METHYL ETHER ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5455FZE9RB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.